molecular formula C6H15O4PS B586250 O,O-Diethyl S-(methoxymethyl) phosphorothioate CAS No. 91774-13-9

O,O-Diethyl S-(methoxymethyl) phosphorothioate

Cat. No.: B586250
CAS No.: 91774-13-9
M. Wt: 214.216
InChI Key: BADSQNMQURVCIA-UHFFFAOYSA-N
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Description

Historical Context of Organothiophosphate Compounds

The development of organothiophosphate compounds traces back to the early nineteenth century, with foundational work beginning in the 1800s when French chemist Jean Louis Lassaigne first demonstrated phosphovinic acid synthesis around 1820. The systematic exploration of organophosphorus chemistry gained momentum through the contributions of Philippe de Clermont and Wladimir Moschnin in the mid-1800s, who synthesized tetraethyl pyrophosphate, marking the first organophosphate cholinesterase inhibitor. Swiss chemist Franz Anton Vögeli subsequently elaborated on diethyl and triethyl phosphate synthesis, building upon Lassaigne's earlier foundational studies.

The transition toward organothiophosphate chemistry specifically occurred during the early twentieth century as researchers sought to develop compounds with enhanced selectivity and reduced mammalian toxicity compared to their organophosphate predecessors. German chemist Gerhard Schrader, working at I.G. Farbenindustrie beginning in 1936, revolutionized this field by synthesizing thousands of organophosphorus compounds, including early organothiophosphate variants. His work demonstrated that compounds featuring phosphorus-sulfur double bonds could be converted to toxic phosphorus-oxygen bonds in target insects while undergoing slower oxidative conversion in mammals, thereby conferring improved selectivity.

The post-World War II period witnessed accelerated development of organothiophosphate compounds for agricultural applications, with researchers recognizing their potential as effective insecticides with reduced non-target toxicity. This historical progression established the scientific foundation upon which specific compounds like this compound were subsequently developed, representing sophisticated applications of phosphorus-sulfur chemistry principles established over more than a century of research.

Structural Classification Within Phosphorothioate Chemistry

This compound belongs to the organothiophosphate subclass of organophosphorus compounds, specifically categorized as a phosphorothioate ester with mixed oxygen and sulfur substitution patterns. The compound exhibits the general structural formula characteristic of organothiophosphates, featuring a pentavalent phosphorus center bound to sulfur via a covalent double bond, consistent with the broader definition of thiophosphates as compounds with the formula PS4−xO3−x.

The systematic nomenclature identifies this compound using the International Union of Pure and Applied Chemistry designation as 1-[ethoxy(methoxymethylsulfanyl)phosphoryl]oxyethane, reflecting its specific substitution pattern. The molecular structure incorporates two ethoxy groups (—OCH2CH3) attached to phosphorus through oxygen atoms, while the methoxymethyl group (—CH2OCH3) connects through a sulfur atom, creating the characteristic O,O-diethyl S-substituted phosphorothioate arrangement.

Within phosphorothioate chemistry classification systems, this compound represents a monothiophosphate derivative, where one oxygen atom in the phosphate moiety has been replaced by sulfur. The tetrahedral phosphorus(V) center exhibits non-classical bonding characteristics, with the phosphoryl phosphorus-oxygen bond displaying a bond order between one and two, while maintaining the polarized structure typical of organophosphates. The specific substitution pattern places this compound within the broader category of organophosphorus compounds that contain phosphate groups with sulfur substitution, distinguishing it from pure organophosphates or compounds with multiple sulfur substitutions.

Structural Classification Details
Chemical Class Organothiophosphate
Subclass Phosphorothioate ester
Phosphorus Oxidation State +5 (pentavalent)
Substitution Pattern O,O-diethyl S-methoxymethyl
Molecular Geometry Tetrahedral around phosphorus
Bond Types P=O (phosphoryl), P-O-C (ester), P-S-C (thioester)

Key Applications in Agrochemical and Biochemical Research

This compound has been identified as an organophosphorus compound with potential insecticidal properties, positioning it within the broader category of organothiophosphate pesticides used for agricultural pest control. The compound's structural design incorporates the strategic phosphorus-sulfur bonding arrangement that characterizes modern organothiophosphate insecticides, which were developed to provide enhanced selectivity compared to earlier organophosphate formulations.

Research applications of this compound center on its potential effectiveness as an agricultural insecticide, particularly given the historical development of organothiophosphates as alternatives to organochlorine insecticides that were phased out during the 1970s. The methoxymethyl substituent attached to sulfur provides a unique structural feature that may influence both the compound's biological activity and its environmental fate characteristics, making it a subject of interest for researchers developing new pest control agents with improved environmental profiles.

In biochemical research contexts, organothiophosphate compounds like this compound serve as valuable tools for studying acetylcholinesterase inhibition mechanisms and related enzymatic processes. The compound's structure allows researchers to investigate the relationship between specific substitution patterns and biological activity, contributing to the broader understanding of structure-activity relationships within organophosphorus chemistry.

The agricultural research applications extend to studies of pest resistance management, where compounds with novel structural features like the methoxymethyl group may provide alternative modes of action or reduced cross-resistance with existing organophosphate insecticides. Additionally, the compound's chemical stability and environmental degradation pathways represent important research areas for understanding the long-term environmental impact of organothiophosphate use in agricultural systems.

Application Category Research Focus Areas
Agricultural Chemistry Insecticidal efficacy studies
Biochemical Research Acetylcholinesterase inhibition mechanisms
Environmental Science Degradation pathway analysis
Toxicology Research Structure-activity relationship studies
Resistance Management Alternative mode of action investigation

Properties

IUPAC Name

1-[ethoxy(methoxymethylsulfanyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O4PS/c1-4-9-11(7,10-5-2)12-6-8-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADSQNMQURVCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Sodium O,O-Diethyl Thiophosphate

Diethyl phosphite reacts with sulfur in the presence of sodium methoxide to generate sodium O,O-diethyl thiophosphate. This reaction is analogous to the synthesis of O,O-dimethyl sodium thiophosphate described in patent CN109651432B. The process involves:

  • Reagents : Diethyl phosphite, sulfur powder, sodium methoxide.

  • Conditions : Methanol solvent, 45–55°C, 3–7 hours.

  • Mechanism : Nucleophilic attack of sulfur on the phosphorus center, facilitated by the deprotonation of diethyl phosphite by sodium methoxide.

The intermediate is isolated via precipitation and washing, yielding a sodium salt with high purity (up to 96.3% yield).

Alkylation with Methoxymethyl Chloride

The sodium thiophosphate intermediate is alkylated with methoxymethyl chloride in methanol at elevated temperatures (60–70°C). Potassium iodide is often added to catalyze the substitution reaction by generating the more reactive methoxymethyl iodide in situ.

  • Reagents : Sodium O,O-diethyl thiophosphate, methoxymethyl chloride, KI.

  • Conditions : Methanol solvent, 65°C, 10–12 hours.

  • Yield : ~92–95% with >95% purity.

This method mirrors the synthesis of O,O-dimethyl-S-(N-methyl carbamoylmethyl) phosphorothioate, where analogous alkylation steps achieved 92.7% yield and 95.7% purity.

Phosphorochloridothioate Intermediate Route

An alternative pathway leverages phosphorochloridothioate (PSCl₃) as a key intermediate, as detailed in patent WO2020018914A1.

Synthesis of PSCl₃

Phosphorus trichloride (PCl₃) reacts with sulfur at 80–100°C to form PSCl₃:
PCl3+SPSCl3\text{PCl}_3 + \text{S} \rightarrow \text{PSCl}_3
This exothermic reaction requires careful temperature control to avoid over-sulfidation.

Ethoxylation to O,O-Diethyl Phosphorochloridothioate

PSCl₃ is treated with ethanol in the presence of a base (e.g., NaOH) to substitute two chlorine atoms with ethoxy groups:
PSCl3+2EtOH+2NaOHO,O-Diethyl phosphorochloridothioate+2NaCl+2H2O\text{PSCl}_3 + 2\text{EtOH} + 2\text{NaOH} \rightarrow \text{O,O-Diethyl phosphorochloridothioate} + 2\text{NaCl} + 2\text{H}_2\text{O}
The product is purified via distillation, yielding a clear liquid.

Methoxymethyl Substitution

The remaining chlorine atom in O,O-diethyl phosphorochloridothioate is displaced by methoxymethanol under basic conditions:
O,O-Diethyl phosphorochloridothioate+CH3OCH2OHO,O-Diethyl S-(methoxymethyl) phosphorothioate+HCl\text{O,O-Diethyl phosphorochloridothioate} + \text{CH}_3\text{OCH}_2\text{OH} \rightarrow \text{this compound} + \text{HCl}
Reaction conditions include:

  • Solvent : Acetonitrile or toluene.

  • Catalyst : Triethylamine to neutralize HCl.

  • Yield : ~85–90%.

Comparative Analysis of Synthetic Routes

Parameter Thiophosphorylation-Alkylation Phosphorochloridothioate Route
Starting Materials Diethyl phosphite, sulfurPCl₃, sulfur, ethanol
Reaction Steps 23
Overall Yield 80–85%70–75%
Purity >95%90–93%
Scalability High (liquid-phase synthesis)Moderate (requires PSCl₃ handling)
Key Advantage Fewer intermediatesHigher stereochemical control

The thiophosphorylation-alkylation route offers superior yield and simplicity, making it preferable for industrial applications. However, the phosphorochloridothioate method allows finer control over stereochemistry, which is critical for pharmaceutical uses.

Optimization Strategies

Solvent Selection

Methanol is optimal for thiophosphate formation due to its polarity and ability to dissolve sodium methoxide. For alkylation, aprotic solvents like acetonitrile minimize side reactions.

Catalytic Enhancements

Adding KI (1–5 mol%) accelerates alkylation by converting methoxymethyl chloride to the more reactive iodide. This reduces reaction time from 15 hours to 10 hours while maintaining yield.

Purity Control

  • Precipitation : Isolating sodium thiophosphate via methanol evaporation and acetone washing reduces impurities.

  • Distillation : Phosphorochloridothioate intermediates are distilled under vacuum to achieve >98% purity.

Challenges and Mitigations

  • Hydrolysis Sensitivity : The phosphorothioate ester is prone to hydrolysis. Storage under anhydrous conditions (water content <0.1%) is critical.

  • Exothermic Reactions : Thiophosphorylation and PSCl₃ synthesis require cooling to prevent thermal runaway.

  • Stereochemical Variants : Rp/Sp diastereomers can form during alkylation. Chiral catalysts or protected intermediates may enhance selectivity .

Chemical Reactions Analysis

Types of Reactions: O,O-Diethyl S-(methoxymethyl) phosphorothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxymethylsulfanyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, or alcohols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phosphine oxides.

    Substitution: Derivatives with substituted ethoxy or methoxymethylsulfanyl groups.

Scientific Research Applications

Antisense Oligonucleotide Development

Phosphorothioates, including O,O-Diethyl S-(methoxymethyl) phosphorothioate, are integral to the design of ASOs. They modify the backbone of oligonucleotides, enhancing their pharmacokinetic properties. The incorporation of this compound improves cellular uptake and target affinity due to its ability to bind plasma proteins, which prevents rapid excretion through urine and enhances therapeutic efficacy .

Protein Interactions

Recent studies have shown that phosphorothioate-modified ASOs interact with various proteins, including Hsp90, which plays a role in regulating the activity and stability of these therapeutic agents. The interaction enhances the performance of ASOs containing locked nucleic acid (LNA) modifications when compared to those with standard modifications .

Cytotoxicity Studies

Research indicates that the cytotoxicity of oligonucleotides can be influenced by their sequence and structure, particularly when modified with phosphorothioate backbones. Studies have demonstrated that these modifications can lead to differential cytotoxic effects depending on the specific sequence used .

Case Study: Therapeutic Efficacy of Modified ASOs

A significant case study involved the development of ASOs targeting specific RNA sequences associated with genetic disorders. The use of this compound in these ASOs resulted in improved stability against enzymatic degradation and enhanced binding affinity to target RNA sequences. This study highlighted the potential for such modifications to lead to more effective treatments for conditions like Duchenne muscular dystrophy (DMD) .

Case Study: Pharmacokinetic Profiling

In another study focusing on pharmacokinetics, researchers evaluated the distribution and elimination profiles of ASOs modified with this compound in animal models. The findings revealed that these modified ASOs exhibited prolonged circulation times and increased tissue accumulation compared to non-modified counterparts, underscoring the importance of chemical modifications in drug design .

Comparative Data Table

Aspect This compound Standard Phosphate Backbone
StabilityHigh resistance to nucleasesLow resistance
Cellular UptakeEnhanced due to protein bindingLimited
Therapeutic EfficacyImproved due to prolonged half-lifeVariable
CytotoxicitySequence-dependent variationsGenerally lower

Mechanism of Action

The mechanism of action of O,O-Diethyl S-(methoxymethyl) phosphorothioate involves its interaction with molecular targets through its phosphoryl and sulfanyl groups. These functional groups can participate in various biochemical pathways, including phosphoryl transfer reactions and thiol-disulfide exchange reactions. The compound’s ability to modulate these pathways makes it a valuable tool in studying cellular processes and developing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity, toxicity, and applications of O,O-diethyl phosphorothioate derivatives vary significantly based on substituents. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of O,O-Diethyl Phosphorothioate Derivatives

Compound Name (IUPAC) Substituent Molecular Formula Key Properties/Applications Toxicity (LD₅₀, rat oral) References
O,O-Diethyl S-(methoxymethyl) phosphorothioate S-(methoxymethyl) C₆H₁₅O₄PS Hypothesized intermediate in pesticide synthesis; potential cholinesterase inhibition. Not reported -
Parathion (O,O-diethyl O-p-nitrophenyl phosphorothioate) O-p-nitrophenyl C₁₀H₁₄NO₅PS Broad-spectrum insecticide; inhibits carboxylesterase and acetylcholinesterase. 2–6 mg/kg
Chlorpyrifos (O,O-diethyl O-3,5,6-trichloropyridin-2-yl phosphorothioate) O-3,5,6-trichloropyridinyl C₉H₁₁Cl₃NO₃PS Systemic insecticide; neurotoxic via acetylcholinesterase inhibition. 135–163 mg/kg
Diazinon (O,O-diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate) O-pyrimidinyl C₁₂H₂₁N₂O₃PS Agricultural insecticide; moderate environmental persistence. 300–400 mg/kg
O,O-Diethyl O-{4-[(R)-methylsulfinyl]phenyl} phosphorothioate O-aryl (sulfinyl group) C₁₁H₁₇O₄PS₂ Nematocide; suppresses Pratylenchus spp. and Xiphinema americanum. Not reported
O,O-Diethyl S-[2-(ethylthio)ethyl] phosphorodithioate (disulfoton) S-ethylthioethyl C₈H₁₉O₂PS₃ Systemic insecticide; metabolized to sulfoxide/sulfone derivatives. 2–12 mg/kg

Key Findings from Comparative Studies

Toxicity Mechanisms: O,S-dialkyl derivatives (e.g., O,S-dimethyl methylphosphonothioate) exhibit acute toxicity (LD₅₀ <10 mg/kg) due to rapid acetylcholinesterase inhibition, whereas O,O-dialkyl derivatives (e.g., parathion) show delayed effects .

Environmental Reactivity: Methanolysis rates: O,O-diethyl S-(p-nitrophenyl) phosphorothioate undergoes La³⁺-catalyzed methanolysis 9.7×10⁶-fold faster than background reactions, highlighting substituent-dependent reactivity . Degradation pathways: Phorate derivatives degrade into sulfinyl and sulfonyl metabolites (e.g., O,O-diethyl S-{(ethyl sulfinyl) methyl} phosphorothioate), which retain bioactivity .

Structural-Activity Relationships :

  • Aryl substituents (e.g., p-nitrophenyl in parathion) enhance insecticidal activity but increase mammalian toxicity.
  • Sulfur-containing substituents (e.g., S-(ethylthio)ethyl in disulfoton) improve systemic distribution in plants but raise environmental persistence concerns .

Regulatory Status: Compounds like O,O-diethyl O-(p-methylsulfinylphenyl) phosphorothioate are unrestricted but require monitoring due to cholinesterase-inhibiting metabolites . Chlorpyrifos and diazinon face restrictions in some regions due to neurotoxicity and ecological risks .

Biological Activity

O,O-Diethyl S-(methoxymethyl) phosphorothioate is a chemical compound belonging to the class of phosphorothioates, which are often used in the synthesis of various biological agents, including antisense oligonucleotides (ASOs). This article delves into the biological activity of this compound, emphasizing its interactions, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a phosphorothioate backbone, which is characterized by the substitution of a sulfur atom for an oxygen atom in the phosphate group. This modification enhances the stability of nucleic acid derivatives against enzymatic degradation, making them suitable for therapeutic applications.

  • Inhibition of Gene Expression : Phosphorothioate modifications enhance the binding affinity of ASOs to target RNA sequences. This increased affinity facilitates effective gene silencing through mechanisms such as steric hindrance and RNase H-mediated degradation of target mRNA .
  • Protein Interactions : The presence of phosphorothioate groups can influence the interaction between ASOs and various proteins. These interactions are crucial for the pharmacokinetics and overall efficacy of therapeutic agents. For example, phosphorothioate ASOs have shown improved distribution in plasma due to their ability to bind to plasma proteins, extending their half-life and enhancing tissue penetration .

Antisense Oligonucleotide Applications

Phosphorothioate-modified ASOs have been extensively studied for their ability to modulate gene expression in various cellular contexts. A notable study demonstrated that triplex-forming oligonucleotides (TFOs) containing phosphorothioate linkages effectively inhibited transcription in mammalian cells, achieving up to 70% inhibition of luciferase expression . This underscores the potential utility of this compound in gene therapy applications.

Case Studies

  • Antibacterial Activity : Research has indicated that certain phosphorothioate compounds exhibit antibacterial properties. For instance, a study highlighted that methanolic extracts containing phosphorothioate derivatives showed significant antibacterial activity against Staphylococcus aureus and other pathogenic bacteria .
  • Anticancer Effects : In vitro studies have revealed that phosphorothioate-modified compounds can induce apoptosis in cancer cell lines such as HeLa and A549. The mechanism involves the disruption of critical signaling pathways that promote cell survival and proliferation .

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/MIC ValuesReference
AntibacterialE. coli62.5 µg/mL
AntibacterialE. faecalis78.12 µg/mL
AnticancerHeLa cells226 µg/mL
AnticancerA549 cells242.52 µg/mL
Gene SilencingLuciferase expressionUp to 70% inhibition

Q & A

Q. What are the environmental degradation products of this compound, and how are they monitored?

  • Methodological Answer : Key degradation pathways include:
  • Photolysis : Expose to UV light (254 nm) and analyze products via GC-MS; major products include methoxymethyl sulfonic acid and diethyl phosphate .
  • Microbial degradation : Incubate with soil consortia and profile metabolites using non-targeted LC-HRMS .
  • Hydrolysis : Quantify pH-dependent degradation rates (e.g., t₁/₂ at pH 4–9) via ³¹P NMR .

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